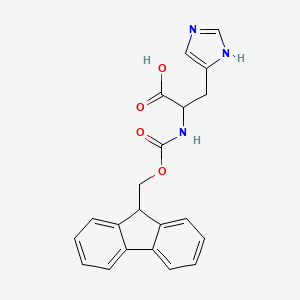
Fmoc-DL-histidine
Vue d'ensemble
Description
Fmoc-DL-histidine is a compound with the molecular formula C21H19N3O4 . It is also known by other synonyms such as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanoic acid and 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid . The compound has a molecular weight of 377.4 g/mol .
Synthesis Analysis
This compound can be synthesized using an aqueous microwave-assisted solid-phase peptide synthesis strategy . This method is environmentally friendly as it does not require the use of organic solvents . The presence of histidine rearranges the β structure of Fmoc–F–F to assemble nanofilaments .Molecular Structure Analysis
The molecular structure of this compound consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to a histidine molecule . The InChI code for this compound isInChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 377.4 g/mol and a molecular formula of C21H19N3O4 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 377.13755610 g/mol . The topological polar surface area is 104 Ų .Mécanisme D'action
Target of Action
Fmoc-DL-histidine is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid or peptide, which it protects during the peptide synthesis process .
Mode of Action
The 9-Fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a protective group for the amino group during peptide synthesis . This protection is necessary for the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is base-labile, meaning it can be rapidly removed by a base .
Biochemical Pathways
This compound plays a crucial role in the chemical synthesis of peptides. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group in this compound provides this protection, allowing for the efficient synthesis of peptides .
Pharmacokinetics
It’s worth noting that fmoc-amino acids, including this compound, are sparingly soluble in water .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptide bonds, enabling the creation of peptides of significant size and complexity . Furthermore, histidine can modulate the assembly behavior of Fmoc-protected peptides and induce enzyme-like catalysis . For example, the presence of histidine can rearrange the structure of Fmoc-protected peptides to assemble nanofilaments, resulting in the formation of an active site that mimics peroxidase-like activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the concentration of histidine can affect the assembly behavior of Fmoc-protected peptides . At high concentrations, histidine intensifies the entanglement of nanofilaments . Additionally, the Fmoc group is stable under treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid , indicating its stability under various chemical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Fmoc-DL-histidine-DL-histidine in lab experiments is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, it may not be suitable for all experimental systems, and its effects may be difficult to predict in some cases.
Orientations Futures
There are many potential future directions for research involving Fmoc-DL-histidine-DL-histidine. Some possible areas of interest include the development of new peptide-based drugs and drug delivery systems, the exploration of its effects on specific cellular processes, and the investigation of its potential therapeutic applications in various disease states.
Applications De Recherche Scientifique
Fmoc-DL-histidine-DL-histidine has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of larger peptides and proteins, and can be used to introduce histidine residues into these molecules for specific purposes. It is also used in the synthesis of peptide-based drugs and drug delivery systems.
Analyse Biochimique
Biochemical Properties
Fmoc-DL-histidine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The presence of histidine can modulate the assembly behavior of this compound and induce enzyme-like catalysis . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of histidine rearranges the structure of this compound to assemble nano filaments, resulting in the formation of an active site to mimic peroxidase-like activity that catalyzes ROS generation .
Molecular Mechanism
The mechanism of action for this compound revolves around its ability to form essential peptide bonds. These bonds arise through a reaction with specific reagents, leading to the creation of peptides . The presence of histidine can modulate the assembly behavior of this compound and induce enzyme-like catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. Histidine is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


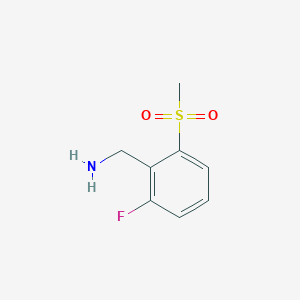
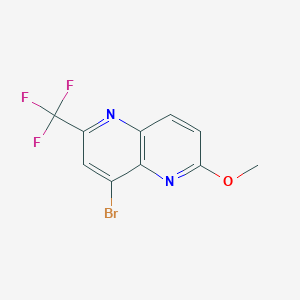
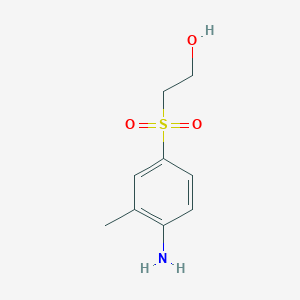
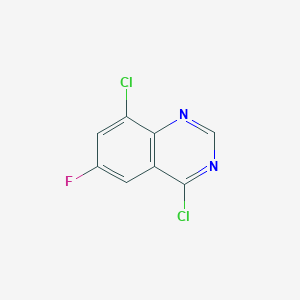
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3243414.png)
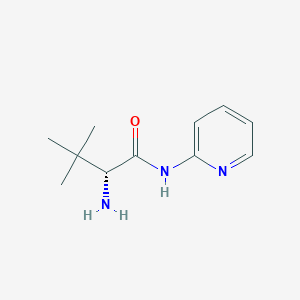
![4-[(4-Bromophenyl)thio]aniline hydrochloride](/img/structure/B3243429.png)
![3-(2-(6-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone](/img/structure/B3243446.png)
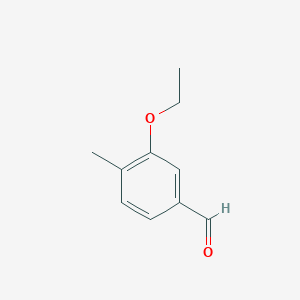

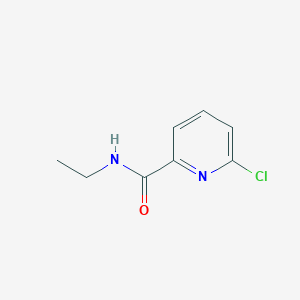
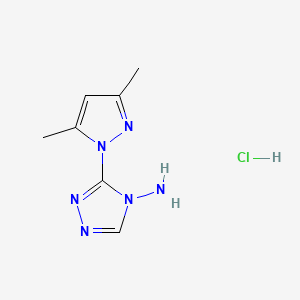

![2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid](/img/structure/B3243475.png)
